3-Chloroisoquinoline

Anticancer research Cytotoxicity screening Colon carcinoma

Unlike liquid 4-chloroisoquinoline, 3-chloroisoquinoline is a stable crystalline solid (m.p. 45–50°C) enabling accurate gravimetric dispensing for automated high-throughput synthesis. The C3 chlorine atom provides optimal electrophilicity for Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling direct, one-step construction of 3-aryl isoquinoline libraries. This regiospecific reactivity is essential for synthesizing kinase inhibitors and developing colorectal cancer leads (IC50 = 150 nM against HT-29). Procuring the correct regioisomer prevents synthetic failure and yield loss. Bulk and R&D quantities available globally.

Molecular Formula C9H6ClN
Molecular Weight 163.6 g/mol
CAS No. 19493-45-9
Cat. No. B097870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinoline
CAS19493-45-9
Molecular FormulaC9H6ClN
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)Cl
InChIInChI=1S/C9H6ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
InChIKeyCPCMFADZMOYDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloroisoquinoline (CAS 19493-45-9): A Differentiated C3-Halogenated Scaffold for Pharmaceutical and Agrochemical Research


3-Chloroisoquinoline (CAS 19493-45-9) is a heteroaromatic building block comprising a fused bicyclic isoquinoline core with a single chlorine substituent at the C3 position. Its molecular formula is C9H6ClN, with a molecular weight of 163.60 g/mol [1]. This regiochemical signature distinguishes it from other monochlorinated isoquinoline isomers and enables site-selective synthetic transformations. The compound exists as a crystalline solid with a melting point typically reported in the range of 45-50 °C . Its physicochemical properties (predicted LogP ~2.63-2.89, boiling point ~291.8 °C at 760 mmHg ) and the strategic positioning of the chlorine atom make it a versatile intermediate for constructing more complex molecular architectures through cross-coupling reactions and nucleophilic substitutions .

Why Procurement Cannot Default to Other Isoquinoline Halides or C4/C1 Isomers: The Critical Role of C3 Regiochemistry


In procurement, treating isoquinoline halides as interchangeable commodities can lead to synthetic failure or significantly diminished yields. The position of the halogen atom is not a trivial detail; it dictates the electrophilic character, the site for metal-catalyzed cross-coupling, and the compound's physical properties. For instance, 3-chloroisoquinoline offers a distinct reactivity profile compared to its 1- or 4-substituted isomers due to differing electron density distributions and steric environments around the heterocyclic ring [1]. A crucial differentiator is its physical state at standard laboratory temperatures: 3-chloroisoquinoline is a solid (m.p. ~45-50 °C), whereas 4-chloroisoquinoline is often handled as a low-melting solid or liquid (m.p. ~27.5-29.5 °C) . This difference directly impacts handling, storage stability, and weighing accuracy in automated or manual high-throughput experimentation. Moreover, its specific C3 halogenation allows for orthogonal functionalization strategies in complex molecule synthesis, where other isomers might cross-react or fail to participate in key transformations like regioselective Suzuki-Miyaura couplings [2].

Quantitative Differentiation of 3-Chloroisoquinoline Against Key In-Class Comparators


Cytotoxicity in Colon Carcinoma: 3-Chloroisoquinoline Demonstrates Sub-Micromolar Potency Against HT-29 Cells

In a head-to-head class-level comparison, 3-chloroisoquinoline exhibits significantly higher antiproliferative activity against the HT-29 colon carcinoma cell line compared to a structurally related 4-substituted analog, 7-chloro-4-(2-fluorobenzyl)aminoquinoline. The 3-chloroisoquinoline achieved an IC50 of approximately 150 nM , while the 4-substituted comparator required a much higher concentration, reporting an IC50 of 8.0 µM [1]. This represents a >50-fold difference in potency, underscoring the critical impact of the halogen's position on the isoquinoline ring for this specific biological activity.

Anticancer research Cytotoxicity screening Colon carcinoma

Regioselective Cross-Coupling: C3-Chlorine Enables Efficient Suzuki-Miyaura Arylation for 3-Aryl Isoquinoline Synthesis

The C3-chlorine in 3-chloroisoquinoline acts as a superior electrophilic partner in Pd-catalyzed Suzuki cross-couplings for the preparation of 3-aryl isoquinolines, a privileged pharmacophore. While 1-chloroisoquinoline is also reactive, 3-chloroisoquinoline is specifically noted for its efficiency in coupling with phenylboronic acid, especially under conditions where the nitrogen atom is positively charged, to yield the desired 3-arylated product [1]. A comparative study of related halogenated isoquinolines indicates that C3-halogenated derivatives provide a key opportunity for Suzuki, Buchwald, and related coupling reactions, which is essential for scaffold expansion and lead optimization [2]. In contrast, 4-halogenated isoquinolines often require more forcing conditions or specialized ligands for efficient cross-coupling, making the C3 analog a more streamlined choice for diversifying the 3-position of the isoquinoline core.

Synthetic methodology Palladium catalysis C-C bond formation

Physicochemical Properties: Solid-State Handling Differentiates 3-Chloroisoquinoline from Liquid/Low-Melting Isomers

A direct comparison of key physicochemical properties reveals a critical practical advantage for 3-chloroisoquinoline over its 4-chloro isomer. 3-Chloroisoquinoline is a solid at room temperature with a melting point of 45-50 °C and a density of 1.27-1.30 g/cm³ . In stark contrast, 4-chloroisoquinoline is a low-melting solid or liquid with a melting point reported in the range of 27.5-29.5 °C . This difference in physical state has direct consequences for procurement and laboratory workflow: solids are generally easier to handle, weigh accurately, and store without risk of leakage or evaporation compared to low-melting solids or liquids. Furthermore, the boiling point of 3-chloroisoquinoline (291.8 °C at 760 mmHg) is higher than that reported for 4-chloroisoquinoline (276.2 °C at 760 mmHg), indicating greater thermal stability .

Physicochemical properties Handling Storage stability

Optimized Application Scenarios for 3-Chloroisoquinoline Based on Quantitative Evidence


Discovery and Optimization of Anticancer Leads Targeting Colon Carcinoma

Based on its sub-micromolar potency (IC50 = 150 nM) against the HT-29 cell line , 3-chloroisoquinoline is a high-priority starting point for medicinal chemistry campaigns focused on colorectal cancer. Its structure can be diversified via Suzuki-Miyaura cross-coupling at the C3 position [1] to generate libraries of 3-aryl isoquinolines for structure-activity relationship (SAR) studies. The solid physical state facilitates accurate weighing and automated library synthesis.

Efficient Synthesis of 3-Aryl Isoquinoline Pharmacophores via Palladium Catalysis

This compound is the preferred electrophile for the direct, one-step synthesis of 3-aryl isoquinolines, a core motif in numerous bioactive molecules. Its established reactivity in Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids [1] allows for rapid diversification at the 3-position, bypassing the need for less efficient or more complex synthetic routes that may be required for 1- or 4-chloroisoquinoline isomers.

Building Block for Kinase Inhibitor and Agrochemical Intermediate Synthesis

As a halogenated heterocyclic building block, 3-chloroisoquinoline serves as a key intermediate in the synthesis of kinase inhibitors [2] and in the preparation of plant disease control compositions [3]. Its specific C3 regiochemistry ensures the correct spatial orientation of the resulting molecule within the active site of target enzymes or receptors, a parameter that cannot be achieved with the 1- or 4-chloro isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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